molecular formula C15H14N2O5 B4677991 dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate

dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate

Cat. No. B4677991
M. Wt: 302.28 g/mol
InChI Key: NTULEYINQHLTOG-UHFFFAOYSA-N
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Description

Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate, also known as DMOM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOM is a bipyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.

Mechanism of Action

Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's mechanism of action is related to its ability to bind selectively to copper ions. When dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate binds to copper ions, it forms a stable complex that can be detected using fluorescence spectroscopy. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light is due to its excited state, which can transfer energy to molecular oxygen to form singlet oxygen. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties are related to its ability to activate carbon-hydrogen bonds in organic molecules, which can lead to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's biochemical and physiological effects have been extensively studied. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate has been shown to be non-toxic to cells at low concentrations and to selectively bind to copper ions in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light can lead to oxidative damage to cells, which can be used to kill cancer cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties have also been studied for their potential applications in organic synthesis.

Advantages and Limitations for Lab Experiments

Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's advantages for lab experiments include its ability to selectively bind to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its catalytic properties. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's limitations for lab experiments include its low yield during synthesis, its potential toxicity at high concentrations, and its potential to cause oxidative damage to cells.

Future Directions

For research on dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate include the development of new synthesis methods to increase yield, the investigation of its potential applications in photodynamic therapy and organic synthesis, and the study of its mechanism of action in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's unique chemical structure and properties make it a promising candidate for further research in various scientific fields.

Scientific Research Applications

Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological samples, as a photosensitizer for photodynamic therapy, and as a catalyst in organic synthesis. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's unique chemical structure allows it to bind selectively to copper ions, making it a useful tool for studying copper ion homeostasis in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light makes it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers to kill cancer cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties have also been studied for their potential applications in organic synthesis.

properties

IUPAC Name

dimethyl 1-(6-methylpyridin-2-yl)-4-oxopyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-9-5-4-6-12(16-9)17-7-10(14(19)21-2)13(18)11(8-17)15(20)22-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULEYINQHLTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(C(=O)C(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.